molecular formula C11H9N3O B2360854 4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine CAS No. 2320465-24-3

4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine

Cat. No.: B2360854
CAS No.: 2320465-24-3
M. Wt: 199.213
InChI Key: OCAFCGDGUHLHGD-UHFFFAOYSA-N
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Description

4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining a furo[3,2-c]pyridine core with a 2-methylimidazole moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and furan derivatives under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct similar furo[3,2-c]pyridine-based compounds .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine varies depending on its application. In photodynamic therapy, for example, it acts as a photosensitizer that generates reactive oxygen species upon light activation, leading to the ablation of target cells . The molecular targets and pathways involved include interactions with cellular components like membranes and proteins, resulting in oxidative damage and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications, particularly in fields requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)furo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-12-5-6-14(8)11-9-3-7-15-10(9)2-4-13-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAFCGDGUHLHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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